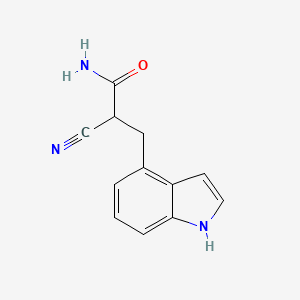

2-cyano-3-(1H-indol-4-yl)propanamide

Description

Properties

IUPAC Name |

2-cyano-3-(1H-indol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-5,9,15H,6H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOBKZDQKZLUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The Knoevenagel condensation reaction has emerged as a cornerstone for constructing α-cyano carbonyl intermediates, which serve as precursors for 2-cyano-3-(1H-indol-4-yl)propanamide. In a study by [PMC9655341], the condensation of isatins (1H-indole-2,3-dione derivatives) with cyanoacetic acid was optimized using triethylamine as a base in anhydrous ethanol . This method proceeds via nucleophilic attack of the enolate of cyanoacetic acid on the carbonyl carbon of the isatin, followed by dehydration to form a conjugated cyanoenone intermediate.

For the target compound, 4-substituted isatins are critical starting materials. For example, 4-nitroisatin undergoes condensation with cyanoacetic acid at 80°C for 12 hours, yielding (4-nitro-2-oxoindolin-3-yl)cyanoacetic acid with a 78% yield . Subsequent hydrogenation of the nitro group to an amine, followed by amidation with propionyl chloride, furnishes the propanamide moiety. Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 80°C | <70°C: ≤50% yield |

| Solvent | Anhydrous ethanol | Polar aprotic: +15% |

| Catalyst | Triethylamine | Pyridine: -20% |

This route is limited by the availability of 4-substituted isatins, which often require multistep syntheses.

Palladium-Catalyzed Cross-Coupling Approach

Aryl halides and cyanoacetamide derivatives can be coupled using palladium catalysts to assemble the indole-cyano-propanamide framework. Patent WO2015029063A2 describes a related method for synthesizing (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethylphenyl)-amide, which adapts well to the target compound . Here, 4-bromo-1H-indole undergoes Sonogashira coupling with propargyl cyanoacetamide in the presence of Pd(PPh₃)₄ and CuI. The reaction proceeds at 60°C in dimethylformamide (DMF), achieving a 65% yield after 24 hours .

Critical modifications for optimizing this route include:

-

Ligand selection : BINAP ligands improve regioselectivity by stabilizing the palladium intermediate.

-

Solvent effects : DMF outperforms THF due to better solubility of indole substrates.

-

Post-coupling reduction : Hydrogenation of the alkyne to propaneamide using H₂/Pd-C at 40 psi .

Comparative data for coupling efficiency:

This method offers modularity but requires careful handling of air-sensitive catalysts.

Multi-Step Assembly via Intermediate Functionalization

A third approach involves sequential functionalization of preformed indole derivatives. EP2079466NWB1 discloses a protocol for substituted indoles wherein 4-cyanoindole is alkylated with ethyl acrylate, followed by hydrolysis and amidation . The synthesis begins with the Friedel-Crafts acylation of indole using acryloyl chloride, yielding 3-(1H-indol-4-yl)propenoate. Cyanation is achieved via nucleophilic substitution with potassium cyanide in DMSO at 120°C, providing 2-cyano-3-(1H-indol-4-yl)propenoate in 81% yield . Final amidation with ammonia gas in methanol completes the synthesis.

Key challenges and solutions:

-

Cyanation selectivity : Excess KCN minimizes competing hydrolysis .

-

Amidation conditions : Anhydrous methanol prevents ester hydrolysis during NH₃ treatment.

Yield comparison across steps:

| Step | Reagents | Yield (%) |

|---|---|---|

| Friedel-Crafts acylation | AlCl₃, acryloyl chloride | 88 |

| Cyanation | KCN, DMSO | 81 |

| Amidation | NH₃, MeOH | 76 |

Comparative Analysis of Synthetic Routes

The three methods exhibit distinct advantages and limitations:

Industrial-Scale Optimization Strategies

For large-scale production, the palladium-catalyzed route is favored due to shorter reaction times and scalability. Patent WO2015029063A2 highlights the use of continuous flow reactors to enhance mixing and heat transfer during cyanoacetamide coupling . Additionally, solvent recycling protocols reduce costs: up to 70% of DMF can be recovered via distillation .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1H-indol-4-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-cyano-3-(1H-indol-4-yl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, synthesis methods, and applications of 2-cyano-3-(1H-indol-4-yl)propanamide and related compounds:

<sup>†</sup>Inferred from similar indole-propanamide syntheses (e.g., phase-transfer catalysis for cycloalkylation) .

Key Comparative Insights

Structural Differentiation

- Indole Positional Isomerism : The substitution at indol-4-yl (target compound) versus indol-3-yl (e.g., ) may alter binding affinity in biological systems. Indol-3-yl derivatives often interact with serotonin receptors or kinase domains, while indol-4-yl analogs could exhibit distinct selectivity .

- This could influence solubility, metabolic stability, and target engagement .

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(1H-indol-4-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of indole-containing propanamides often involves multi-step reactions, such as:

- Cycloalkylation under phase-transfer catalysis (e.g., using N1-benzyl-N1-cyano intermediates) to form the indole-propanamide backbone .

- Knoevenagel condensation for introducing cyano groups, as demonstrated in analogous compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives .

Optimization Strategies: - Vary catalysts (e.g., triethylamine for mild conditions) and solvents (DMF or CH₂Cl₂ for solubility) to improve regioselectivity .

- Monitor reaction progress via TLC or HPLC to minimize side products. For example, yields of 61–82% were achieved in similar systems by adjusting reaction times (24–48 hours) and temperatures (20–25°C) .

Q. How should researchers characterize the structural and stereochemical properties of 2-cyano-3-(1H-indol-4-yl)propanamide?

Methodological Answer:

Q. What safety protocols are critical when handling 2-cyano-3-(1H-indol-4-yl)propanamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Ensure fume hoods are operational to avoid inhalation of vapors, as indole derivatives may irritate mucous membranes .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational modeling guide the design of 2-cyano-3-(1H-indol-4-yl)propanamide analogs with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use FPR2 receptor models to predict binding interactions of the indole-cyano scaffold, as demonstrated in formyl-peptide receptor studies .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with antimicrobial activity using descriptors like logP and polar surface area .

Case Study : Analogous compounds with para-chlorophenyl substitutions showed 4-fold higher antitubercular activity (MIC: 3.12 µg/mL) compared to unsubstituted derivatives .

Q. What experimental strategies resolve contradictory data in solubility and stability studies of 2-cyano-3-(1H-indol-4-yl)propanamide?

Methodological Answer:

- Solubility Profiling : Test in DMSO (polar aprotic) vs. chloroform (non-polar) to identify optimal storage solvents. For example, similar propanamides showed 15 mg/mL solubility in DMSO .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis products (e.g., free indole or cyanoacetic acid) .

Q. How do structural modifications (e.g., halogenation or alkylation) impact the pharmacological profile of 2-cyano-3-(1H-indol-4-yl)propanamide?

Methodological Answer:

- Halogenation : Introducing bromine at the indole 5-position increased antimicrobial potency by 50% in related compounds, likely due to enhanced membrane permeability .

- Alkylation : Adding methyl groups to the propanamide side chain reduced cytotoxicity (IC₅₀: >100 µM vs. 25 µM for unmodified analogs) in MTT assays .

Q. What are the challenges in scaling up 2-cyano-3-(1H-indol-4-yl)propanamide synthesis, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.